Bismuth tripotassium dicitrate

Catalog No.
S11192101
CAS No.
M.F
C12H10BiK3O14-3
M. Wt
704.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth tripotassium dicitrate

Product Name

Bismuth tripotassium dicitrate

Molecular Formula

C12H10BiK3O14-3

Molecular Weight

704.47 g/mol

InChI

InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;;3*+1/p-6

InChI Key

GDRYJAICUZOBKX-UHFFFAOYSA-H

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi]

Bismuth tripotassium dicitrate is an inorganic compound with the chemical formula C12H10BiK3O14\text{C}_{12}\text{H}_{10}\text{BiK}_3\text{O}_{14}. It is a bismuth salt of citric acid and is recognized for its role in gastrointestinal treatments, particularly for peptic ulcers. The compound is often used in formulations aimed at providing protective effects on the gastric mucosa and has gained attention due to its unique properties that distinguish it from other bismuth compounds, such as its ability to form a protective coating over ulcerated tissues.

, particularly in the presence of acids or bases. One notable reaction involves the formation of bismuth hydroxide when treated with alkaline solutions such as potassium hydroxide. The synthesis of bismuth tripotassium dicitrate typically involves the interaction of bismuth citrate with potassium hydroxide, leading to precipitation and subsequent crystallization processes .

The general reaction can be represented as:

Bi C6H5O7)+KOHK3Bi C6H4O7)+H2O\text{Bi C}_6\text{H}_5\text{O}_7)+\text{KOH}\rightarrow \text{K}_3\text{Bi C}_6\text{H}_4\text{O}_7)+\text{H}_2\text{O}

This reaction highlights the transformation of bismuth citrate into the tripotassium salt, emphasizing the role of potassium ions in stabilizing the structure of the resulting compound.

Bismuth tripotassium dicitrate exhibits significant biological activity, particularly in its application as an anti-ulcer agent. Research indicates that it forms a protective barrier over gastric ulcers, enhancing healing processes by isolating the ulcer from gastric acids and promoting mucosal repair mechanisms . Clinical trials have demonstrated its efficacy in treating duodenal and gastric ulcers associated with Helicobacter pylori infections, outperforming placebo treatments in healing rates .

Moreover, this compound has been shown to stimulate mucus secretion and increase levels of epidermal growth factor around ulcer sites, further aiding in tissue regeneration. Its antibacterial properties against Helicobacter pylori also contribute to its therapeutic effects, as it inhibits bacterial adhesion and enzymatic activity .

The synthesis of bismuth tripotassium dicitrate can be achieved through several methods:

  • Direct Reaction: Mixing bismuth nitrate with potassium citrate in aqueous solutions leads to the formation of bismuth tripotassium dicitrate through crystallization techniques. This method often involves controlling the molar ratios of reactants to optimize yield and purity .
  • Solvent Evaporation: Another approach includes dissolving bismuth citrate in water followed by slow evaporation to induce crystallization at controlled temperatures (e.g., 8 °C) to isolate pure crystals of bismuth tripotassium dicitrate .
  • Glycerol Mixtures: Utilizing glycerol-water mixtures can enhance solubility and crystallization efficiency, allowing for higher yields under specific molar ratios between citrate ions and bismuth .

Bismuth tripotassium dicitrate is primarily used in:

  • Gastrointestinal Treatments: It is effective in treating peptic ulcers and gastro-esophageal reflux disease by providing a protective coating over ulcerated areas.
  • Antibacterial Agent: Its ability to combat Helicobacter pylori makes it a valuable component in eradication therapies for gastric infections.
  • Mucosal Protective Agent: It enhances mucus production, which is crucial for maintaining gastric lining integrity.

Studies have indicated that bismuth tripotassium dicitrate interacts favorably with gastric tissues, forming stable complexes that enhance its protective effects against acid damage. Its interactions with Helicobacter pylori are particularly noteworthy; it not only inhibits bacterial growth but also prevents adhesion to epithelial cells, thereby reducing infection rates and promoting healing .

Bismuth tripotassium dicitrate shares similarities with several other compounds but possesses unique characteristics that set it apart. Below is a comparison table highlighting similar compounds:

Compound NameChemical FormulaUnique Features
Bismuth CitrateC₆H₅BiO₇Less soluble; primarily used for similar applications
Colloidal Bismuth SubcitrateC₁₂H₁₄BiO₉Forms colloidal solutions; used for gastrointestinal issues
Bismuth Subcitrate PotassiumC₁₂H₈BiK₂O₁₄More effective against Helicobacter pylori; higher solubility
Tripotassium DicitratobismuthateC₁₂H₉BiK₃O₁₄Similar structure but different solubility properties
De-nolC₁₂H₉BiK₂O₁₄Combines multiple active ingredients for enhanced effects

Bismuth tripotassium dicitrate's unique ability to form protective coatings over ulcers while exhibiting antibacterial properties against Helicobacter pylori distinguishes it from these similar compounds. Its specific formulation allows for targeted therapeutic effects that are critical in managing gastrointestinal disorders effectively.

Hydrothermal Synthesis Pathways

Hydrothermal synthesis has emerged as a dominant method for producing bismuth tripotassium dicitrate due to its ability to control crystallinity and morphology. In one approach, ammonium bismuth citrate and potassium titanate nanofibers are reacted in a potassium hydroxide (KOH) solution at temperatures ranging from 140°C to 200°C [2] [3]. The preferential adsorption of $$ (\text{C}6\text{H}{10}\text{NO}_8)^{3-} $$ ions on specific crystal planes, such as (010), directs the formation of nanosheets with deposited bismuth nanoparticles [2]. Extended hydrothermal durations (>12 hours) lead to phase separation, while shorter periods (6–12 hours) yield tetragonal structures with a $$ c/a $$ ratio of 1.0620 [3].

Table 1: Hydrothermal Synthesis Parameters and Outcomes

ParameterOptimal RangeEffect on Product
Temperature140–200°CHigher temps favor tetragonal phase [3]
Time6–12 hoursPrevents phase separation [3]
KOH Concentration10–20 MEnhances crystallization [3]
pH0.4–1.0Stabilizes bismuth-citrate complex

The role of pH is critical; maintaining acidic conditions (pH 0.4–1.0) ensures optimal chelation between bismuth ions and citrate ligands, preventing premature precipitation . Adjusting the KOH concentration to 15–20 M further refines particle size, yielding nanoparticles with surface areas suitable for catalytic applications [3].

Mechanochemical Preparation Techniques

Mechanochemical synthesis offers a solvent-free alternative, utilizing high-energy ball milling to initiate solid-state reactions. Bismuth oxide ($$ \text{Bi}2\text{O}3 $$) and potassium citrate are ground stoichiometrically, inducing a redox reaction that forms bismuth tripotassium dicitrate [6]. This method avoids volatile byproducts and achieves yields exceeding 85% within 2–4 hours. Hydration plays a pivotal role: introducing water during grinding triggers a reversible structural transformation, expanding the unit cell to a cubic configuration [6].

Table 2: Mechanochemical Process Metrics

ParameterValueOutcome
Milling Duration2–4 hoursCompletes redox reaction [6]
Hydration Level5–10% H₂OInduces cubic phase [6]
Milling Speed300–400 rpmBalances energy input and heat

The absence of solvents reduces waste, aligning with green chemistry principles. However, controlling hydration is essential to prevent undesired polymorphic transitions [6].

Ammonia-Mediated Precipitation Approaches

While less documented in recent studies, ammonia-mediated precipitation historically involved adjusting pH to precipitate bismuth-citrate complexes. Current research emphasizes acidic conditions (pH <1.5) for stabilization, as alkaline environments risk hydroxide formation . Ammonia’s role is limited to post-synthesis neutralization, ensuring solubility for pharmaceutical formulations. Comparative studies suggest hydrothermal and mechanochemical methods outperform precipitation in purity and yield [6].

Process Parameter Optimization

Optimizing synthesis requires balancing temperature, pH, stoichiometry, and reaction time.

Temperature: Elevated temperatures (140–200°C) enhance diffusion rates in hydrothermal systems, promoting crystallinity [2] [3]. Conversely, mechanochemical synthesis operates effectively at ambient temperatures, relying on mechanical energy [6].

pH: Acidic conditions (pH 0.4–1.0) stabilize bismuth-citrate coordination, while higher pH values precipitate hydroxides . In hydrothermal reactions, KOH concentration indirectly modulates pH, affecting ion mobility and crystal growth [3].

Stoichiometry: A 1:3 molar ratio of bismuth to citrate ensures complete chelation, minimizing unreacted precursors. Excess potassium ions (from KOH) suppress bismuth hydrolysis, maintaining solution stability [3].

Table 3: Comprehensive Process Optimization Guidelines

ParameterHydrothermalMechanochemicalPrecipitation
Temperature140–200°C [3]25–30°C [6]25–80°C
pH0.4–1.0 N/A<1.5
Reaction Time6–12 hours [3]2–4 hours [6]1–3 hours
Yield70–85% [3]80–90% [6]60–75%

These insights underscore the interdependence of parameters, where adjusting one variable necessitates recalibration of others to maintain product quality.

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

703.87857 g/mol

Monoisotopic Mass

703.87857 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-08

Explore Compound Types